
(1-((5-Chlorothiophen-2-yl)sulfonyl)piperidin-2-yl)(morpholino)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “(1-((5-Chlorothiophen-2-yl)sulfonyl)piperidin-2-yl)(morpholino)methanone” is a complex organic molecule. It contains a piperidine ring, which is a common structure in many pharmaceuticals . The molecule also contains a morpholino group and a sulfonyl group attached to a chlorothiophene ring .
Molecular Structure Analysis
The InChI code provided suggests that the molecule contains 8 carbon atoms, 11 hydrogen atoms, 1 chlorine atom, 2 nitrogen atoms, 2 oxygen atoms, and 2 sulfur atoms .Physical And Chemical Properties Analysis
The compound has a molecular weight of 266.77 . Other specific physical and chemical properties were not found in the retrieved data.Scientific Research Applications
Synthesis and Structural Analysis
- The synthesis of novel heterocyclic compounds, including those related to "(1-((5-Chlorothiophen-2-yl)sulfonyl)piperidin-2-yl)(morpholino)methanone," involves complex chemical reactions aimed at creating bioactive molecules. For instance, a related compound, (4-(6-fluorobenzo[d]isoxazol-3-yl) piperidin-1-yl)(morpholino)methanone, was synthesized and structurally characterized to evaluate its antiproliferative activity. The compound demonstrated a specific crystalline structure stabilized by inter and intra-molecular hydrogen bonds, analyzed using Hirshfeld surface analysis (Prasad et al., 2018).
Potential Therapeutic Applications
- Although not directly mentioned for "(1-((5-Chlorothiophen-2-yl)sulfonyl)piperidin-2-yl)(morpholino)methanone," related chemical structures have been explored for their potential in treating various diseases. For example, compounds with similar structural features have been evaluated for their antimicrobial activities, suggesting a broader interest in such molecules for developing new therapeutic agents. Another study synthesized 2,4-difluorophenyl(piperidin-4-yl)methanone oxime derivatives and assessed their in vitro antibacterial and antifungal activities, highlighting the potential of these compounds in antimicrobial research (Mallesha & Mohana, 2014).
Advanced Research Applications
- The compound's structure and derivatives are of interest in advanced research areas, such as imaging for Parkinson's disease. For instance, a compound closely related to the query molecule, HG-10-102-01, and its precursor were synthesized for potential PET imaging of LRRK2 enzyme in Parkinson's disease, indicating the relevance of such chemical structures in neurodegenerative disease research (Wang et al., 2017).
Future Directions
Piperidine derivatives are a significant area of research in the pharmaceutical industry, with more than 7000 piperidine-related papers published in the last five years . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Mechanism of Action
Target of Action
It is known that piperidine derivatives, which this compound is a part of, are present in more than twenty classes of pharmaceuticals . They play a significant role in drug design and have various pharmacological applications .
Mode of Action
Piperidine derivatives are known to interact with their targets in a variety of ways, leading to different therapeutic effects .
Biochemical Pathways
Piperidine derivatives are known to be involved in a wide range of biological activities and can affect multiple biochemical pathways .
Result of Action
As a piperidine derivative, it is likely to have a range of effects depending on its specific targets and mode of action .
properties
IUPAC Name |
[1-(5-chlorothiophen-2-yl)sulfonylpiperidin-2-yl]-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O4S2/c15-12-4-5-13(22-12)23(19,20)17-6-2-1-3-11(17)14(18)16-7-9-21-10-8-16/h4-5,11H,1-3,6-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHEVTSLJGCUOPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)C(=O)N2CCOCC2)S(=O)(=O)C3=CC=C(S3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-((5-Chlorothiophen-2-yl)sulfonyl)piperidin-2-yl)(morpholino)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

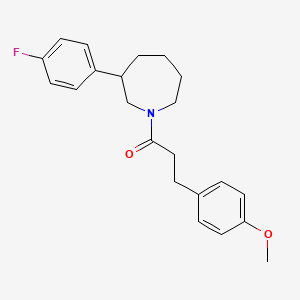

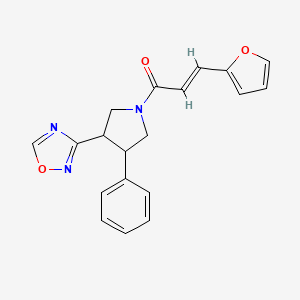
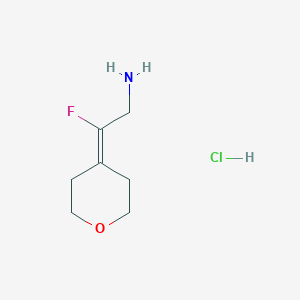
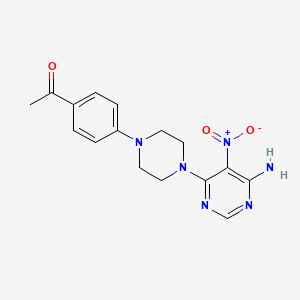
![2,4-dichlorobenzenecarbaldehyde O-{[5-[(4-bromophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}oxime](/img/structure/B2969825.png)
![Benzo[d][1,3]dioxol-5-yl(3-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone](/img/structure/B2969826.png)
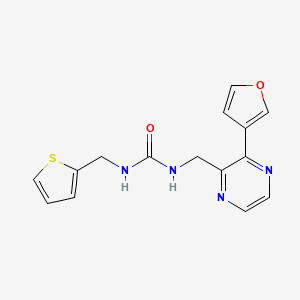
![6-Chloro-1H-imidazo[4,5-b]pyridin-2-amine;hydrochloride](/img/structure/B2969829.png)

![(2Z)-N-(3-chlorophenyl)-2-[(phenylsulfonyl)hydrazono]-2H-chromene-3-carboxamide](/img/structure/B2969832.png)
![[3-(2,3-Dihydro-1-benzofuran-5-yl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2969835.png)
![(4-Methyl-1,2,3-thiadiazol-5-yl)(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)methanone](/img/structure/B2969836.png)
